molecular formula C17H16Cl2N4OS2 B15182261 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride CAS No. 134580-01-1

2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride

Cat. No.: B15182261
CAS No.: 134580-01-1
M. Wt: 427.4 g/mol
InChI Key: OZYPEBSQWHOSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzimidazole with 1,3-dichloroacetone under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

134580-01-1

Molecular Formula

C17H16Cl2N4OS2

Molecular Weight

427.4 g/mol

IUPAC Name

1,3-bis(1H-benzimidazol-2-ylsulfanyl)propan-2-one;dihydrochloride

InChI

InChI=1S/C17H14N4OS2.2ClH/c22-11(9-23-16-18-12-5-1-2-6-13(12)19-16)10-24-17-20-14-7-3-4-8-15(14)21-17;;/h1-8H,9-10H2,(H,18,19)(H,20,21);2*1H

InChI Key

OZYPEBSQWHOSSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)CSC3=NC4=CC=CC=C4N3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.